molecular formula C16H19N7O3S B2541305 3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1219906-12-3

3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2541305
CAS No.: 1219906-12-3
M. Wt: 389.43
InChI Key: UULJOAHYATZGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine features a pyridazine core substituted with a piperazine-linked 3,5-dimethylisoxazole sulfonyl group and a 1H-pyrazole moiety. This structure combines heterocyclic diversity (pyridazine, pyrazole, isoxazole) with a sulfonamide-functionalized piperazine linker, a design often employed in medicinal chemistry to enhance solubility, bioavailability, and target affinity .

Properties

IUPAC Name

3,5-dimethyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S/c1-12-16(13(2)26-20-12)27(24,25)22-10-8-21(9-11-22)14-4-5-15(19-18-14)23-7-3-6-17-23/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULJOAHYATZGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactionsThe final step involves the sulfonylation of the piperazine ring with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights heterocyclic systems, particularly pyrazoles and pyrimidines, which share functional similarities with the target compound. Below is a comparative analysis based on structural analogs and synthesis strategies:

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Synthesis Highlights Potential Applications
Target Compound Pyridazine - 3,5-Dimethylisoxazole sulfonyl-piperazine
- 1H-pyrazole
Likely multi-step nucleophilic substitution (e.g., SNAr) Kinase inhibition, CNS targets
Pyrazolo[3,4-d]pyrimidines () Pyrimidine - 4-Imino groups
- Hydrazine derivatives
Cyclocondensation, isomerization reactions Anticancer, antiviral agents
Pyrazolo-triazolopyrimidines () Fused pyrimidine-triazole - Substituents at positions 2 and 7 Isomerization under acidic/basic conditions Enzyme inhibition, fluorescence probes

Key Observations:

Core Heterocycle Influence: The pyridazine core in the target compound offers distinct electronic properties compared to pyrimidine or fused triazolopyrimidine systems. Pyrazolo-pyrimidines () exhibit planar structures conducive to intercalation or π-π stacking, whereas the sulfonyl-piperazine group in the target compound may enhance solubility and membrane permeability .

Substituent Effects: The 3,5-dimethylisoxazole sulfonyl group is a notable feature absent in compounds. The 1H-pyrazole substituent is shared with analogs, which are known for hydrogen-bonding interactions critical for target binding (e.g., COX-2 inhibition) .

Synthetic Complexity :

  • The target compound’s synthesis likely involves sequential substitutions on pyridazine, contrasting with the cyclocondensation and isomerization routes used for pyrazolo-pyrimidines (). Such methods may impact scalability and purity .

Research Findings and Limitations

  • Refinement via SHELXL could confirm stereochemistry and intermolecular interactions .
  • Biological Data Gaps : focuses on synthesis rather than bioactivity. The target compound’s biological profile remains speculative, though its design parallels kinase inhibitors (e.g., imatinib analogs with pyridazine cores).
  • Isomerization Risks : Unlike compounds, which undergo isomerization under specific conditions, the target compound’s stability requires evaluation, particularly for the sulfonyl-piperazine linkage .

Biological Activity

The compound 3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Pyridazine core : A six-membered ring containing two nitrogen atoms.
  • Pyrazole moiety : Known for diverse biological activities including anti-inflammatory and anti-cancer properties.
  • Oxazole sulfonamide : Contributes to the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus . The presence of the oxazole group may enhance these effects through specific interactions with microbial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be inferred from studies on related pyrazole derivatives. These compounds have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . The mechanism often involves the modulation of signaling pathways associated with inflammation.

Hemorheological Activity

A related compound, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine , has been reported to exhibit high hemorheological activity, comparable to established angioprotective agents like pentoxifylline . This suggests that the sulfonamide group may play a crucial role in enhancing blood flow and reducing viscosity.

The proposed mechanisms for the biological activity of these compounds include:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
  • Modulation of Cell Signaling Pathways : The compound may interfere with pathways such as NF-kB and MAPK, leading to reduced expression of inflammatory mediators.
  • Direct Antimicrobial Action : The structural features may allow for direct interaction with microbial membranes or essential metabolic pathways.

Study 1: Anti-inflammatory Activity

A study evaluating a series of pyrazole derivatives found that specific modifications led to enhanced inhibition of TNF-α production in vitro. Compounds exhibiting structural similarities to our target compound showed up to 85% inhibition at low concentrations .

Study 2: Antimicrobial Efficacy

In a comparative analysis, a derivative with a similar oxazole-sulfonamide structure was tested against multiple bacterial strains. Results demonstrated significant antibacterial activity, particularly against drug-resistant strains .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryInhibition of TNF-α and IL-6
HemorheologicalComparable to pentoxifylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.